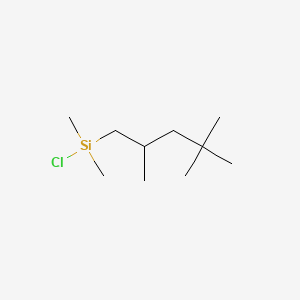

Chlorodimethyl(2,4,4-trimethylpentyl)silane

描述

Chlorodimethyl(2,4,4-trimethylpentyl)silane (CAS 79957-95-2) is an organosilicon compound with the molecular formula C₁₀H₂₃ClSi. It features a branched 2,4,4-trimethylpentyl (isooctyl) group bonded to a dimethylchlorosilane moiety. This compound is characterized by its hybrid organic-inorganic structure, where the chlorine atom imparts reactivity, enabling applications in surface modification, polymer synthesis, and as a precursor for functionalized silanes. Its branched alkyl chain enhances lipophilicity, making it suitable for hydrophobic coatings and extraction processes .

属性

IUPAC Name |

chloro-dimethyl-(2,4,4-trimethylpentyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23ClSi/c1-9(7-10(2,3)4)8-12(5,6)11/h9H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYMJSYGBKPQLCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)(C)C)C[Si](C)(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701000860 | |

| Record name | Chloro(dimethyl)(2,4,4-trimethylpentyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701000860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79957-95-2 | |

| Record name | Chlorodimethyl(2,4,4-trimethylpentyl)silane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79957-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorodimethyl(2,4,4-trimethylpentyl)silane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079957952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloro(dimethyl)(2,4,4-trimethylpentyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701000860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorodimethyl(2,4,4-trimethylpentyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.122 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Preparation Overview and General Synthetic Strategies

The synthesis of chlorodimethyl(2,4,4-trimethylpentyl)silane generally involves the reaction of chlorodimethylsilane derivatives with alkylating agents or organometallic reagents bearing the 2,4,4-trimethylpentyl group. Key approaches include:

- Hydrosilylation of alkenes : Adding chlorodimethylsilane across the double bond of 2,4,4-trimethylpentene.

- Grignard or organoindium reagent reaction with dichlorodimethylsilane : Reaction of 2,4,4-trimethylpentylmagnesium or indium reagents with dichlorodimethylsilane to form the desired mono-substituted chlorodimethylsilane.

- Redistribution (disproportionation) reactions : Catalytic redistribution of methylchlorosilanes to yield specific alkyl-substituted chlorodimethylsilanes.

Hydrosilylation Method

Hydrosilylation is a widely used method for preparing alkyl-substituted chlorodimethylsilanes. It involves the addition of a Si-H bond across a carbon-carbon double bond in the presence of a catalyst, usually a platinum complex.

- Procedure : 2,4,4-trimethylpentene (an alkene) is reacted with chlorodimethylsilane under platinum catalysis.

- Reaction conditions : Typically conducted under mild temperatures (room temperature to 80°C) and inert atmosphere to prevent side reactions.

- Advantages : High regioselectivity and yields, direct formation of the alkylsilane with retention of the chlorine substituent.

- Limitations : Requires availability of the corresponding alkene and careful control of catalyst loading.

Grignard or Organoindium Reagent Route

This method involves the nucleophilic substitution of dichlorodimethylsilane by an organometallic reagent derived from 2,4,4-trimethylpentyl halides.

- Preparation of organometallic reagent : The 2,4,4-trimethylpentyl bromide or chloride is converted into the corresponding Grignard reagent (R-MgBr) or organoindium reagent.

- Reaction with dichlorodimethylsilane : The organometallic reagent is reacted with dichlorodimethylsilane to substitute one chlorine atom with the 2,4,4-trimethylpentyl group, yielding this compound.

- Yields : Generally moderate to good yields (40-80%) depending on reaction conditions and reagent purity.

- Notes : Organoindium reagents have been reported to favor monoaddition and improve yields compared to Grignard reagents in similar systems.

Redistribution (Disproportionation) Reactions

Redistribution reactions involve the catalytic rearrangement of methylchlorosilanes to form a mixture of chlorosilanes, from which this compound can be isolated.

- Catalysts : Tertiary amines, quaternary ammonium salts (e.g., tetrabutylammonium chloride), and supported catalysts with covalently bonded amine groups are used.

- Mechanism : Si-Cl and Si-H bonds are rearranged without disturbing Si-C methyl groups, allowing selective formation of desired chlorosilanes.

- Reaction conditions : Conducted in heterogeneous phase, often in gas phase or suspension at 0–250 °C and pressures of 0.1–20 bar.

- Separation : Product mixtures are separated by fractional distillation to isolate this compound.

- Industrial relevance : This method is scalable and used in continuous processes for producing functional chlorosilanes.

Data Table Summarizing Preparation Methods

| Preparation Method | Key Reagents/Conditions | Catalyst/Promoter | Yield Range (%) | Notes |

|---|---|---|---|---|

| Hydrosilylation | 2,4,4-trimethylpentene + chlorodimethylsilane | Platinum catalyst (e.g., Karstedt's catalyst) | 70–90 | High regioselectivity; mild conditions; requires alkene precursor |

| Grignard/Organoindium Route | 2,4,4-trimethylpentyl halide + Mg or In + dichlorodimethylsilane | None or mild promoter | 40–80 | Organoindium reagents improve monoaddition; moderate yields; sensitive to moisture |

| Redistribution Reaction | Mixture of methylchlorosilanes | Tertiary amines, quaternary ammonium salts | Variable (process-dependent) | Continuous process; requires catalyst shaping; product purified by distillation |

Research Findings and Notes

- Catalyst design : Supported catalysts with covalently bonded amine groups improve selectivity and catalyst life in redistribution reactions.

- Reaction phase : Gas-phase reactions with fixed or fluidized catalyst beds enhance efficiency and control.

- Side products : Redistribution reactions may produce methyltrichlorosilane and other higher boiling products, which can be economically utilized in silicone resin synthesis.

- Synthesis challenges : Direct synthesis of allylchlorodimethylsilanes (analogous to alkylchlorodimethylsilanes) by Grignard methods often results in low yields (~40-50%), whereas organoindium reagents provide better yields and selectivity.

- Polymerization relevance : Chlorodimethylsilane derivatives are also used in reductive etherification and polymerization reactions, highlighting the importance of pure and well-characterized chlorodimethylalkylsilanes.

化学反应分析

Types of Reactions

Chlorodimethyl(2,4,4-trimethylpentyl)silane undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Reduction Reactions: The compound can be reduced to form various silane derivatives.

Oxidation Reactions: It can be oxidized to form silanols and other oxidized silicon compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkoxides, amines, and thiols. These reactions are typically carried out in the presence of a base and under anhydrous conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products Formed

Substitution Reactions: The major products are organosilicon compounds where the chlorine atom is replaced by the nucleophile.

Reduction Reactions: The products are various silane derivatives.

Oxidation Reactions: The major products include silanols and other oxidized silicon compounds.

科学研究应用

Chemical Synthesis

Chlorodimethyl(2,4,4-trimethylpentyl)silane is primarily utilized in chemical synthesis as a reagent. Its ability to introduce silane functionalities into organic molecules makes it valuable in:

- Silylation Reactions : The compound can be used to modify alcohols and amines, enhancing their reactivity and solubility in organic solvents. This is particularly useful in the synthesis of siloxane polymers and other silane derivatives.

- Formation of Siloxanes : It serves as a precursor for the preparation of siloxane compounds through hydrolysis and condensation reactions. These siloxanes are essential in producing silicone materials that exhibit thermal stability and flexibility.

Material Science

In material science, the incorporation of this compound into polymers and coatings has been explored due to its ability to improve surface properties:

- Surface Modification : The compound can modify surfaces to enhance hydrophobicity or adhesion properties. This application is crucial in developing water-repellent coatings for textiles and construction materials.

- Composite Materials : It is used as a coupling agent in composite materials to improve the bonding between inorganic fillers (like silica) and organic matrices. This enhances mechanical properties and thermal stability.

Catalysis

This compound has been investigated as a catalyst or catalyst modifier in various reactions:

- Hydrosilylation Reactions : The compound can facilitate hydrosilylation processes where silanes react with alkenes or alkynes to form siloxanes. This application is vital in producing silicone-based products.

- Catalyst Support : It can be used to functionalize catalyst supports, enhancing their activity and selectivity in organic reactions.

Case Study 1: Silylation of Alcohols

In a study examining the silylation of alcohols using this compound, researchers reported improved yields compared to traditional silylating agents. The reaction conditions were optimized to achieve high selectivity for the desired silyl ethers.

Case Study 2: Surface Treatment of Polymers

A project focused on using this compound for surface treatment of polymer films demonstrated enhanced water repellency. The treated surfaces exhibited a significant decrease in water contact angle compared to untreated samples.

作用机制

The mechanism by which chlorodimethyl(2,4,4-trimethylpentyl)silane exerts its effects involves the formation of silicon-carbon bonds. The compound can react with various nucleophiles, leading to the substitution of the chlorine atom. This reaction is facilitated by the presence of a catalyst and occurs under anhydrous conditions to prevent hydrolysis .

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities with Chlorodimethyl(2,4,4-trimethylpentyl)silane, differing primarily in substituents or alkyl chain configurations:

| Compound Name | CAS Number | Molecular Formula | Key Substituents | Reactivity Profile |

|---|---|---|---|---|

| This compound | 79957-95-2 | C₁₀H₂₃ClSi | Dimethylchlorosilane + isooctyl | Moderate (single Cl) |

| Trichloro(2,4,4-trimethylpentyl)silane | 18379-25-4 | C₈H₁₇Cl₃Si | Trichlorosilane + isooctyl | High (three Cl atoms) |

| Dichloromethyl(2,4,4-trimethylpentyl)silane | 17869-31-7 | C₉H₂₀Cl₂Si | Methyldichlorosilane + isooctyl | High (two Cl atoms) |

| Triethoxy(2,4,4-trimethylpentyl)silane | 35435-21-3 | C₁₄H₃₂O₃Si | Triethoxysilane + isooctyl | Low (hydrolytically stable) |

| Trimethoxy(2,4,4-trimethylpentyl)silane | 34396-03-7 | C₁₁H₂₆O₃Si | Trimethoxysilane + isooctyl | Low (slow hydrolysis) |

Reactivity and Stability

- Chlorosilanes: this compound reacts readily with nucleophiles (e.g., water, alcohols) due to its labile Cl atom, forming silanols or alkoxysilanes . Trichloro and dichloro derivatives exhibit higher reactivity, making them useful in etching (e.g., liquid metal surface modification) but requiring stringent handling .

- Alkoxysilanes :

Physicochemical Properties

- Boiling Points :

- Hydrophobicity :

Key Research Findings

- Extraction Efficiency: The 2,4,4-trimethylpentyl group enhances lipophilicity in organophosphorus extractants (e.g., Cyanex 272), suggesting similar benefits in silanes for solvent extraction .

- Fluorinated Analogues : Compounds like Chlorodimethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-n-octyl)silane (CDMS) demonstrate superior hydrophobicity but require specialized synthesis .

生物活性

Chlorodimethyl(2,4,4-trimethylpentyl)silane (C10H23ClSi) is an organosilicon compound that has garnered attention for its potential biological activities and applications in various fields, including pharmaceuticals and materials science. This article provides a comprehensive analysis of its biological activity based on diverse research findings.

- Molecular Formula : C10H23ClSi

- Molecular Weight : 206.83 g/mol

- Structure : The compound features a silicon atom bonded to two methyl groups and a 2,4,4-trimethylpentyl group, along with a chlorine atom.

This compound has been investigated for its activity as a potential inhibitor of protein tyrosine kinases (PTKs), which play critical roles in cell signaling pathways associated with cancer and autoimmune diseases. The inhibition of PTKs can lead to the modulation of cellular processes such as proliferation, differentiation, and apoptosis.

Case Studies and Research Findings

-

Inhibition of c-FMS Kinase :

- A study indicated that compounds similar to this compound could inhibit c-FMS kinase, which is implicated in various cancers and inflammatory diseases. The research highlighted the potential for these compounds to treat conditions like ovarian cancer and rheumatoid arthritis by targeting abnormal kinase activity .

- Toxicological Assessment :

- Silanization Effects :

Summary of Biological Activities

Safety and Handling

This compound should be handled with care due to its potential toxicity. Appropriate safety measures include:

- Use of personal protective equipment (PPE) such as gloves and goggles.

- Ensuring adequate ventilation in work areas.

- Following disposal regulations for hazardous materials.

常见问题

Q. Key Optimization Parameters :

- Purity of starting materials (≥98% by GC).

- Temperature control (±2°C) to minimize side reactions.

- Post-synthesis purification via fractional distillation (bp: ~120–130°C at reduced pressure) .

Advanced Question: How can researchers resolve contradictory data on the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

Discrepancies in reactivity reports (e.g., hydrolysis rates or silylation efficiency) often arise from:

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) accelerate reactivity compared to non-polar media. Validate solvent effects using kinetic studies (UV-Vis monitoring at 240–260 nm) .

- Steric Hindrance : The bulky 2,4,4-trimethylpentyl group reduces accessibility to the silicon center. Computational modeling (DFT at B3LYP/6-31G* level) can predict steric and electronic contributions to reactivity .

- Trace Moisture : Even 50 ppm H₂O hydrolyzes the Si–Cl bond. Use Karl Fischer titration to ensure solvent dryness (<10 ppm H₂O) and inert atmosphere (Ar glovebox) .

Q. Recommended Protocol :

Standardize reaction conditions (solvent, temperature, moisture control).

Cross-validate results using ²⁹Si NMR to track silicon intermediate formation .

Basic Question: What analytical techniques are most effective for characterizing this compound and its derivatives?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks for dimethylsilane (δ 0.1–0.3 ppm for Si–CH₃) and the branched pentyl group (δ 1.2–1.8 ppm for CH₃ and CH₂) .

- GC-MS : Monitor purity (>95%) with a DB-5MS column (30 m × 0.25 mm) and electron ionization (70 eV) to confirm molecular ion [M⁺] at m/z 206.7 .

- FT-IR : Identify Si–Cl stretching at 490–510 cm⁻¹ and Si–C vibrations at 750–780 cm⁻¹ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。